Veliparib

Übersicht

Beschreibung

- Veliparib ist ein potenzielles Antitumormittel, das als PARP-Inhibitor klassifiziert wird.

- Sein primärer Wirkmechanismus beinhaltet die Blockierung eines Proteins namens PARP (Poly-ADP-Ribose-Polymerase), das eine entscheidende Rolle bei der DNA-Reparatur spielt.

- Durch die Hemmung von PARP verhindert this compound die Reparatur von DNA-Schäden in Krebszellen, wodurch diese möglicherweise anfälliger für andere Antikrebsbehandlungen werden .

Herstellungsmethoden

- This compound kann auf verschiedenen Wegen synthetisiert werden, aber spezifische Einzelheiten zu Synthesemethoden und Reaktionsbedingungen sind urheberrechtlich geschützt.

- Industrielle Produktionsmethoden werden nicht öffentlich zugänglich gemacht, da sich this compound noch in der klinischen Evaluation befindet.

Wissenschaftliche Forschungsanwendungen

- Veliparib wurde in verschiedenen wissenschaftlichen Kontexten untersucht:

Eierstockkrebs: Es wird zur Behandlung von Eierstockkrebs untersucht.

Kombinationsstudien: this compound wurde in klinischen Kombinationsstudien mit Chemotherapeutika eingesetzt, um deren Wirkung zu verstärken.

Hirnmetastasen: Es kann die Ganzhirnbestrahlung gegen Hirnmetastasen von nicht-kleinzelligem Lungenkrebs (NSCLC) verbessern.

Wirkmechanismus

- This compound induziert synthetische Letalität durch die Hemmung von sowohl PARP1 als auch PARP2.

- Synthetische Letalität tritt auf, wenn eine Kombination von Defekten in zwei Genen zum Zelltod führt, wodurch Krebszellen anfälliger werden.

- Die beteiligten molekularen Ziele und Pfade sind mit DNA-Reparatur und Zellüberleben verbunden.

Wirkmechanismus

Target of Action

Veliparib, also known as ABT-888, is a potent inhibitor of the Poly (ADP-ribose) polymerase (PARP) enzymes . The primary targets of this compound are Poly [ADP-ribose] polymerase 1 (PARP1) and Poly [ADP-ribose] polymerase 2 (PARP2) . These enzymes play a crucial role in the repair of DNA damage in cells .

Mode of Action

This compound acts by blocking the catalytic activity of PARP, thereby preventing the repair of single-strand breaks (SSBs) in the DNA . This leads to the development of double-strand breaks (DSBs) at the replication fork . By inhibiting PARP, this compound prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death .

Biochemical Pathways

The action of this compound affects the DNA damage response pathway, specifically the base excision repair (BER) pathway . When PARP is inhibited, the repair of SSBs is prevented, leading to the development of DSBs . This exploitation of a deficiency in the DNA damage response pathway through synthetic lethality has emerged as a promising anticancer therapy .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). This compound exhibits good oral bioavailability . The apparent clearance (CL/F) and volume of distribution (Vc/F) were found to be 16.5 L/h (for a creatinine clearance of 100 mL/min) and 122.7 L (for a lean body mass of 56 kg), respectively . This compound is primarily eliminated by renal excretion .

Result of Action

The molecular and cellular effects of this compound’s action involve the induction of DNA damage and cell death. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death . This effect is particularly potent in cancer cells, which are more dependent on PARP for DNA repair .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of DNA-damaging agents or molecular targeted agents that also impair mechanisms of DNA repair can potentially optimize the efficacy of PARP inhibitors . .

Biochemische Analyse

Biochemical Properties

Veliparib plays a significant role in biochemical reactions by blocking the catalytic activity of PARP, preventing the repair of single-strand DNA breaks (SSBs), and leading to the development of double-strand breaks (DSBs) at the replication fork . It interacts with enzymes such as PARP1 and PARP2, trapping them on DNA and leading to the formation of PARP-DNA complexes .

Cellular Effects

This compound influences cell function by exploiting deficiencies in DNA damage response, a defining hallmark of high-grade epithelial ovarian cancer (EOC) and other malignancies . It impacts cell signaling pathways, gene expression, and cellular metabolism by inducing synthetic lethality, especially in cells with mutations in the breast cancer genes BRCA1 or BRCA2 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules like PARP1 and PARP2, leading to enzyme inhibition and changes in gene expression . By blocking PARP’s catalytic activity, this compound prevents the repair of SSBs, leading to the development of DSBs .

Temporal Effects in Laboratory Settings

Studies are being conducted to understand its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are also being studied. Current research is focused on understanding any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the DNA damage response pathway, interacting with enzymes like PARP1 and PARP2 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that are currently being studied. It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Current research is focused on understanding any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

- Veliparib can be synthesized through various routes, but specific details on synthetic methods and reaction conditions are proprietary.

- Industrial production methods are not widely disclosed, as it is still under evaluation for clinical use.

Analyse Chemischer Reaktionen

- Veliparib durchläuft typische Reaktionen von PARP-Inhibitoren, einschließlich Wechselwirkungen mit DNA-Schäden.

- Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind nicht öffentlich zugänglich.

- Hauptprodukte, die während dieser Reaktionen gebildet werden, sind nicht explizit dokumentiert.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Veliparib liegt in seinem PARP-Hemmungsprofil.

- Zu ähnlichen Verbindungen gehören andere PARP-Inhibitoren wie Olaparib , Rucaparib und Niraparib .

Eigenschaften

IUPAC Name |

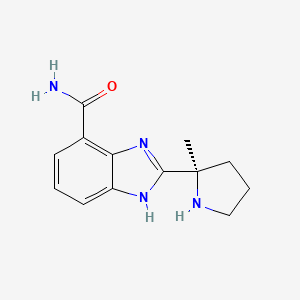

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAHVYVRKWKWKQ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238456 | |

| Record name | Veliparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912444-00-9 | |

| Record name | Veliparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912444-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veliparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veliparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Veliparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VELIPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.